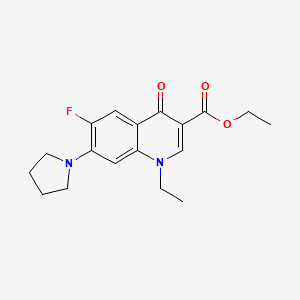

![molecular formula C14H15NO4 B5557082 4-[3-(1,3-苯并二氧杂环-5-基)丙烯酰基]吗啉 CAS No. 74957-53-2](/img/structure/B5557082.png)

4-[3-(1,3-苯并二氧杂环-5-基)丙烯酰基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related morpholine derivatives involves reactions with morpholine and other reagents. For example, the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was achieved by reacting compound 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde (Kotan & Yüksek, 2016).

Molecular Structure Analysis

Structural determination of similar compounds is typically achieved using spectroscopic methods. The structure of the aforementioned compound was determined using IR, 1H-NMR, and 13C-NMR spectral data, and further optimized using theoretical methods (Kotan & Yüksek, 2016). Additionally, X-ray diffraction analysis has been used to confirm the molecular structure of related morpholine derivatives, such as 2-(3-morpholin-4-yl-2,4-pyrrol-1-yl)benzonitrile (Pocar, Trimarco, & Bombieri, 1998).

Chemical Reactions and Properties

Morpholine derivatives exhibit a range of chemical reactions and properties. For instance, the reaction mechanism of pyrrole formation from pyrolysis of morpholino-v-triazolines has been discussed, highlighting the influence of solvent dipole moment (Pocar, Trimarco, & Bombieri, 1998). Furthermore, morpholine derivatives have been shown to exhibit antimycobacterial activity, with the structure-activity relationship indicating the importance of the morpholine ring for this activity (Raparti et al., 2009).

Physical Properties Analysis

The physical properties of morpholine derivatives can be influenced by their structural features. The crystal structure and antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, for example, were investigated, revealing specific activities against various microbial strains (Attia et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]morpholine and related compounds can be elucidated through spectroscopic and quantum chemical studies. For instance, Fourier transform infrared (FTIR) and FT-Raman spectroscopic investigations, along with ab initio and DFT analysis, have been used to study the energies, structural, thermodynamic, and vibrational characteristics of 4-acryloyl morpholine, providing insight into the effects of the acryloyl group on the characteristic frequencies of the morpholine ring (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).

科学研究应用

用于紫外固化涂料的光引发剂

研究人员开发了带有侧链硫代黄酮和α-氨基苯乙酮部分的共聚物体系,作为紫外固化颜料涂料的光引发剂。这些共聚物在结构上得到了表征,并表现出协同活性效应,尽管它们对均聚物混合物的引发效率较低。本研究说明了吗啉衍生物在提高 UV 固化涂料效率中的应用,这在各种工业应用中至关重要 (Angiolini 等,1997).

烯胺化学和有机合成

某些环己酮的吗啉烯胺与丙烯酰氯反应生成三环[5.3.1.0^4,9]十一烷-2,6-二酮和相应的取代金刚烷-2,4-二酮。该反应证明了吗啉衍生物在合成具有潜在医药化学和材料科学应用的复杂有机化合物中的作用 (Ahmed 等,2001).

聚合物科学应用

研究了一种新型双取代丙烯酰胺衍生物 N-丙烯酰吗啉 (NAM) 在受控自由基聚合中的潜力。该研究重点是通过可逆加成-断裂链转移 (RAFT) 聚合实现分子量和功能性端基控制。这项研究突出了吗啉衍生物在用于生物医学和生物技术应用的聚合物的精确设计中的作用 (D’Agosto 等,2003).

苯并二氧杂环衍生物的抗菌活性

涉及与吗啉反应的新型恶二唑基苯并二氧杂环衍生物的合成和评估展示了它们的抗菌活性。本研究强调了基于吗啉的化合物在开发新的抗菌剂中的重要性,解决了人们对抗生素耐药性的日益担忧 (Avagyan 等,2020).

作用机制

安全和危害

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-14(15-5-7-17-8-6-15)4-2-11-1-3-12-13(9-11)19-10-18-12/h1-4,9H,5-8,10H2/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGASQPEKIGCKJ-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74957-53-2 |

Source

|

| Record name | Morpholine, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

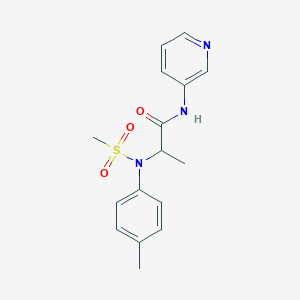

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)